(1H-Tetrazol-1-yl)acetyl chloride
Overview
Description
“(1H-Tetrazol-1-yl)acetyl chloride” is a chemical compound with the molecular formula C3H3ClN4O and a molecular weight of 146.54 . It is used in the enzymic synthesis of cefazolin, an antibiotic for treating bacterial infections .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a subject of interest due to their diverse biological applications . Various synthetic approaches have been developed, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid . The synthesis of “(1H-Tetrazol-1-yl)acetyl chloride” from 1H-Tetrazole-1-acetic acid and Oxalyl chloride has been reported .Molecular Structure Analysis
The molecular structure of “(1H-Tetrazol-1-yl)acetyl chloride” consists of a tetrazole ring attached to an acetyl chloride group . The tetrazole ring is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties .Chemical Reactions Analysis
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are involved in various chemical reactions, including the reaction of sodium azide with nitriles to give 1H-tetrazoles .Physical And Chemical Properties Analysis
“(1H-Tetrazol-1-yl)acetyl chloride” has a predicted boiling point of 263.3±42.0 °C and a predicted density of 1.75±0.1 g/cm3 . Its pKa value is predicted to be 0.36±0.10 .Scientific Research Applications
1. Application in Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
2. Application in Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
3. Application in Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They are used in the synthesis of polymers due to their high chemical stability and strong dipole moment .
4. Application in Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They are used in the synthesis of supramolecular structures due to their high chemical stability and strong dipole moment .
5. Application in Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are used in the synthesis of bioconjugates due to their high chemical stability and strong dipole moment .
6. Application in Chemical Biology
1,2,3-triazoles are used in chemical biology . They are used in the synthesis of chemical biology structures due to their high chemical stability and strong dipole moment .
Future Directions
The future directions for “(1H-Tetrazol-1-yl)acetyl chloride” and other tetrazole derivatives are promising. They are currently being actively studied and are in various stages of clinical trials . Their diverse biological applications, predominantly in the area of material and medicinal chemistry, make them a subject of interest for future research .
properties
IUPAC Name |
2-(tetrazol-1-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOFJBFYVRQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Tetrazol-1-yl)acetyl chloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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